N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide
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Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide is a synthetic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
Synthesis and Evaluation in Diverse Fields
N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide and its derivatives have been explored in various scientific studies, emphasizing their potential in different applications:
Antimicrobial and Cytotoxic Activities : Certain derivatives, such as those related to 1H-benzimidazole, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, compounds like 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines showed notable antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).
Anticonvulsant Potential : Research into benzofuran-acetamide scaffolds suggests their potential as anticonvulsant agents. Compounds derived from this scaffold have demonstrated efficacy in preventing seizures in animal models, comparable to known anticonvulsant drugs (Shakya et al., 2016).
Corrosion Inhibition : Acetamide derivatives, particularly those with long alkyl side chains, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These compounds have shown promising results in preventing corrosion in steel, especially in acidic and oil mediums (Yıldırım & Cetin, 2008).
Photovoltaic and Electrochemical Applications
The applications of these compounds extend to the fields of photochemistry and electrochemistry:
Photovoltaic Efficiency : Certain benzothiazolinone acetamide analogs have been analyzed for their potential in dye-sensitized solar cells (DSSCs). Their photochemical and thermochemical properties suggest good light harvesting efficiency and potential for use in photovoltaic cells (Mary et al., 2020).
Electrochemical Oxidation : In the context of organic synthesis, acetamide derivatives have been utilized as catalysts in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, providing an alternative to traditional oxidation methods (Rafiee et al., 2018).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the deprotection of the benzyl group and the formation of the final product through a series of steps involving common organic reactions .
Industrial Production Methods: Industrial production of this compound can be scaled up using the same synthetic route, with optimizations for yield and purity. The use of readily available commercial raw materials and shorter reaction times with high yields makes this process viable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentyl
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-cyclopentylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c23-20(16-24-19-8-4-5-9-19)21-14-17-10-12-22(13-11-17)15-18-6-2-1-3-7-18/h1-3,6-7,17,19H,4-5,8-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBGMWMYIJFNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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